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Compound of Interest

Compound Name: 1,1-Dimethoxynonane

Cat. No.: B095599

An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethoxynonane

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1,1-
Dimethoxynonane (CAS No. 18824-63-0), an acetal derivative of nonanal. Designed for
researchers, chemists, and professionals in drug development and flavor science, this
document synthesizes critical data on its physicochemical characteristics, spectroscopic profile,
synthesis, and potential applications. By integrating established data with proven chemical
principles, this guide serves as an authoritative resource for understanding and utilizing this
compound.

Introduction and Chemical Identity

1,1-Dimethoxynonane, also known as Nonanal Dimethyl Acetal, belongs to the acetal class of
organic compounds.[1] Acetals are geminal di-ethers derived from aldehydes or ketones,
characterized by the R2C(OR")2 functional group.[1][2] Specifically, 1,1-Dimethoxynonane is
the dimethyl acetal of nonanal, a nine-carbon aldehyde. This structure confers specific
chemical properties, most notably its stability under neutral or basic conditions and its
susceptibility to hydrolysis under acidic conditions, making it an effective protecting group for
the aldehyde functionality in multi-step organic synthesis.[2]

While extensive literature specifically on 1,1-Dimethoxynonane is limited, its properties can be
thoroughly understood through the well-established principles of acetal chemistry and available
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compound-specific data.[1] It has been identified in natural sources such as blackberries and is

recognized for its distinct organoleptic properties, suggesting applications in the flavor and

fragrance industry.[1]

Figure 1: Molecular Structure of 1,1-Dimethoxynonane.

Physicochemical Properties

The physical and chemical properties of 1,1-Dimethoxynonane are summarized below. These

characteristics are fundamental for its handling, purification, and application in various

experimental settings.

Property Value Source(s)

CAS Number 18824-63-0 [1]1[3][4]

Molecular Formula C11H2402 [4][5]

Molecular Weight 188.31 g/mol [415]

Appearance Clear, colorless liquid [5]
Fresh, floral, citrus, green,

Odor ) [11[3]
plastic

N ) 214-215 °C (at 760 mmHQg)96-

Boiling Point [5][1]
98 °C (at 15 mmHg)

Density 0.843 - 0.853 g/cm? [3][5]

Refractive Index (n2°/D)

1.4180 - 1.4240

[3](5]

Flash Point 55°C [3]
Practically insoluble in water;
Solubility Soluble in alcohol, oils, and [3][5]

organic solvents.

Spectroscopic Profile for Structural Elucidation
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Spectroscopic analysis is critical for confirming the identity and purity of 1,1-
Dimethoxynonane. While specific spectra are not widely published, the expected profile can
be accurately predicted from its molecular structure based on fundamental spectroscopic
principles.[6][7][8]

'H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different
proton environments in the molecule:

o 0 ~4.3-4.5 ppm (triplet, 1H): This characteristic signal corresponds to the acetal proton (-
CH(OR)z2). It appears as a triplet due to coupling with the adjacent CHz group in the nonyl
chain.

e 0 ~3.3 ppm (singlet, 6H): A sharp singlet representing the six equivalent protons of the two
methoxy (-OCHs) groups.

e 0 ~1.2-1.6 ppm (multiplet, ~14H): A complex series of overlapping signals from the
methylene (CHz) protons of the long alkyl chain.

e 0 ~0.9 ppm (triplet, 3H): A triplet corresponding to the terminal methyl (-CHs) group of the
nonyl chain, coupled to the adjacent CHz group.

3C NMR Spectroscopy (Carbon NMR)

The 13C NMR spectrum provides a map of the carbon skeleton:

e 0 ~103-105 ppm: The acetal carbon (-CH(OR)z), which is highly deshielded due to the two
attached oxygen atoms.

e 0 ~52-54 ppm: The two equivalent carbons of the methoxy groups (-OCHs).

e 0 ~14-35 ppm: A series of signals corresponding to the nine carbons of the alkyl chain. The
terminal methyl carbon will appear at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups:
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e 2850-2960 cm~1: Strong C-H stretching vibrations from the alkyl and methoxy groups.

e 1050-1150 cm~1: Two very strong and characteristic C-O-C stretching bands, indicative of
the acetal (ether) functionality.

e Absence of a strong band at ~1700-1740 cm~*: The lack of a carbonyl (C=0) stretch
confirms the conversion of the parent aldehyde to the acetal.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern:

e Molecular lon (M*): A peak at m/z = 188.31 would correspond to the molecular ion, though it
may be weak or absent in electron ionization (EIl) due to facile fragmentation.

o Key Fragmentation: The most characteristic fragmentation pathway for acetals is the loss of
an alkoxy group. A prominent peak would be expected at m/z = 157, corresponding to the [M
- OCHs]* ion. This fragment is an oxonium ion, which is resonance-stabilized and therefore
often represents the base peak. Further fragmentation of the alkyl chain would also be
observed.

Synthesis and Reactivity
Synthesis Protocol: Acid-Catalyzed Acetalization

1,1-Dimethoxynonane is synthesized via the acid-catalyzed reaction of nonanal with
methanol. The reaction is reversible and requires the removal of water to drive the equilibrium
towards the product.
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Figure 2: General workflow for the synthesis of 1,1-Dimethoxynonane.

Detailed Methodology:

+ Reagent Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and
condenser, add nonanal (1.0 eq) and methanol (3-5 eq). Using an excess of methanol helps
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shift the equilibrium towards the product.

» Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or
sulfuric acid (H2S0a4) (0.01-0.05 eq). Causality: The acid protonates the carbonyl oxygen of
nonanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic
attack by methanol.

e Reaction: Heat the mixture to reflux. Water, the byproduct of the reaction, is azeotropically
removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking
water collection or using GC analysis.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the
acid catalyst by washing with a mild aqueous base (e.g., saturated NaHCOs solution).
Subsequently, wash with brine to remove residual water and water-soluble impurities.

« |solation: Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or NazS0Oa),
filter, and concentrate the solvent under reduced pressure.

« Purification: Purify the crude product by vacuum distillation to obtain pure 1,1-
Dimethoxynonane.[1] Rationale: Vacuum distillation is employed due to the compound's
relatively high boiling point at atmospheric pressure, preventing thermal decomposition.

Core Reactivity: The Acetal as a Protecting Group

The primary utility of acetals in synthetic chemistry is their function as protecting groups for
aldehydes. 1,1-Dimethoxynonane is stable to bases, organometallic reagents (e.g., Grignard
reagents), and nucleophiles. However, the acetal linkage is readily cleaved by aqueous acid,
regenerating the parent aldehyde (nonanal) and methanol. This differential stability is the
cornerstone of its application.
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Figure 3: Reversible formation and hydrolysis of 1,1-Dimethoxynonane.

Applications and Natural Occurrence

o Flavor and Fragrance: 1,1-Dimethoxynonane is noted for its fresh, fruity, and citrus-like
aroma.[5] This makes it a valuable component in the formulation of fragrances and as a
flavoring agent in the food industry.

o Synthetic Intermediate: As a protected form of nonanal, it serves as a crucial intermediate in
complex organic syntheses where the aldehyde group must be masked during reactions
targeting other parts of a molecule.

o Biomarker Research: The compound has been detected in fruits like blackberries.[1] Its
presence could potentially serve as a biomarker for the consumption of these foods.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for 1,1-Dimethoxynonane is not readily available in the
aggregated search results. Therefore, handling precautions should be based on chemically
similar acetals, such as 1,1-dimethoxyethane.[9][10]

o General Precautions: Handle in a well-ventilated area or fume hood.[9][11] Avoid contact with
skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE),
including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
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o Fire Safety: The compound has a flash point of 55°C, indicating it is a flammable liquid.[3]
Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-
proof equipment.[9] Suitable extinguishing media include carbon dioxide, dry powder, or
foam.[9]

o First Aid:

[¢]

Skin Contact: Immediately wash with plenty of soap and water.[11][13]

[e]

Eye Contact: Rinse cautiously with water for several minutes.[13]

o

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9][13]

[¢]

Ingestion: If feeling unwell, call a poison center or doctor.[9]

o Storage: Store in a tightly closed container in a cool, well-ventilated place.[11][13]

Conclusion

1,1-Dimethoxynonane is a well-defined acetal with distinct physical properties and a
predictable spectroscopic signature. Its chemistry is governed by the robust yet reversible
nature of the acetal functional group, making it a valuable tool for synthetic chemists as a
protecting group. Furthermore, its pleasant organoleptic profile and natural occurrence point to
its relevance in food science and biomarker discovery. This guide provides the foundational
knowledge required for the safe and effective use of 1,1-Dimethoxynonane in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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